N-(7-(4-Chlorobut-2-en-1-yl)-6-oxo-6,7-dihydro-1H-purin-2-yl)acetamide
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Overview
Description
N-(7-(4-Chlorobut-2-en-1-yl)-6-oxo-6,7-dihydro-1H-purin-2-yl)acetamide is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of a chlorobut-2-en-1-yl group attached to the purine ring, along with an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-(4-Chlorobut-2-en-1-yl)-6-oxo-6,7-dihydro-1H-purin-2-yl)acetamide typically involves the reaction of a purine derivative with a chlorobut-2-en-1-yl halide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(7-(4-Chlorobut-2-en-1-yl)-6-oxo-6,7-dihydro-1H-purin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced purine derivatives.
Substitution: The chlorobut-2-en-1-yl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted purine derivatives.
Scientific Research Applications
N-(7-(4-Chlorobut-2-en-1-yl)-6-oxo-6,7-dihydro-1H-purin-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including antiviral or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(7-(4-Chlorobut-2-en-1-yl)-6-oxo-6,7-dihydro-1H-purin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorobut-2-en-1-yl)-2,2-dimethylpropanamide: A related compound with a similar chlorobut-2-en-1-yl group but different structural features.
N-(4-Chlorobut-2-en-1-yl)-2,2-dimethylpropanamide: Another similar compound with slight variations in the purine ring structure.
Uniqueness
N-(7-(4-Chlorobut-2-en-1-yl)-6-oxo-6,7-dihydro-1H-purin-2-yl)acetamide stands out due to its unique combination of the purine ring and chlorobut-2-en-1-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(7-(4-Chlorobut-2-en-1-yl)-6-oxo-6,7-dihydro-1H-purin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
Property | Details |
---|---|
CAS Number | 823791-80-6 |
Molecular Formula | C11H12ClN5O2 |
Molecular Weight | 281.698 g/mol |
IUPAC Name | N-(7-(4-chlorobut-2-enyl)-6-oxo-6,7-dihydro-1H-purin-2-yl)acetamide |
SMILES | CC(=O)N1C(=O)C2=C(N=C1N=C(N2)C(C=C(C)Cl)=C)C(C)=C(C)C |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
- Receptor Modulation : It may interact with various receptors, altering their activity and influencing downstream signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
A study investigating various substituted compounds showed that related purine derivatives exhibit significant antimicrobial properties against Mycobacterium tuberculosis and other bacterial strains. The structure of this compound suggests potential efficacy against similar pathogens due to the presence of the purine ring system .
Anti-inflammatory Effects
Research has highlighted that compounds with similar structures possess anti-inflammatory properties. For instance, chloroacetamido compounds have been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This suggests that this compound could also exert similar effects.
Case Studies
Several studies have explored the biological activity of related compounds:
- Inhibition of Grx1 Activity : A related compound demonstrated significant inhibition of Grx1 (glutaredoxin 1), an enzyme involved in redox regulation. This inhibition was linked to decreased inflammatory cytokine production . Such findings suggest that this compound may also inhibit similar targets.
- Antimycobacterial Activity : A comparative analysis indicated that structurally similar compounds displayed higher activity against mycobacteria than standard treatments like isoniazid, suggesting a promising avenue for further investigation into the antimycobacterial potential of this compound .
Properties
Molecular Formula |
C11H12ClN5O2 |
---|---|
Molecular Weight |
281.70 g/mol |
IUPAC Name |
N-[7-[(E)-4-chlorobut-2-enyl]-6-oxo-1H-purin-2-yl]acetamide |
InChI |
InChI=1S/C11H12ClN5O2/c1-7(18)14-11-15-9-8(10(19)16-11)17(6-13-9)5-3-2-4-12/h2-3,6H,4-5H2,1H3,(H2,14,15,16,18,19)/b3-2+ |
InChI Key |
ISIBOOILMPJEEI-NSCUHMNNSA-N |
Isomeric SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N(C=N2)C/C=C/CCl |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N(C=N2)CC=CCCl |
Origin of Product |
United States |
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